5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-nitro-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-2-1-3-5(8-4)6(10-9-3)11(12)13/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQXEWQLZXWKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(NN=C21)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 3 Nitro 1h Pyrazolo 4,3 B Pyridine
Retrosynthetic Analysis and Strategic Disconnections for 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of hypothetical "disconnections" of chemical bonds.
For pyrazolo[4,3-b]pyridines, a proposed retrosynthesis begins by disconnecting the pyrazole (B372694) ring. nih.govresearchgate.net This leads to a hydrazone intermediate (A), which can be formed through a Japp–Klingemann reaction. This intermediate is envisioned to cyclize via an intramolecular nucleophilic aromatic substitution (SNAr) of the nitro group. The hydrazone itself can be synthesized from a pyridinyl keto ester (B). This key intermediate arises from a standard SNAr reaction between a suitable keto ester and a 2-chloro-3-nitropyridine (B167233) derivative (C). nih.gov This strategic approach identifies readily available substituted nitropyridines as logical starting materials for building the target scaffold. nih.govresearchgate.net
Table 1: Key Intermediates in the Retrosynthesis of Pyrazolo[4,3-b]pyridines
| Intermediate | Structure Name | Precursor |
|---|---|---|
| A | Hydrazone | Pyridinyl keto ester (B) |
| B | Pyridinyl keto ester | 2-Chloro-3-nitropyridine (C) |
| C | 2-Chloro-3-nitropyridine | Starting Material |
Annulation Strategies for Pyrazolo[4,3-b]pyridine Core Construction
Annulation refers to a chemical reaction that forms a new ring onto an existing molecule. For the pyrazolo[4,3-b]pyridine core, two primary strategies exist: forming the pyridine (B92270) ring onto a pyrazole or forming the pyrazole ring onto a pyridine.
Formation of the Pyridine Ring onto a Pre-existing Pyrazole Moiety
A common and widely utilized method for synthesizing pyrazolo[4,3-b]pyridines involves the annulation of a pyridine ring onto an amino-substituted pyrazole. nih.gov This approach typically uses 5-aminopyrazoles as the foundational building block. cdnsciencepub.com
Key methods include:
Cyclocondensation of 4-aminopyrazole-5-carbaldehydes : This involves the cyclization of pre-functionalized pyrazoles where the substituents are poised to form the pyridine ring. These carbaldehydes are often unstable and used in their N-protected forms. nih.gov
Gould-Jacobs Reaction : This reaction employs 5-aminopyrazoles and reagents like diethyl ethoxymethylenemalonate. The process involves an initial substitution reaction followed by thermal cyclization to yield pyrazolo[4,3-b]pyrid-4-ones, which can be further functionalized. cdnsciencepub.com
Reaction with 1,3-Dicarbonyl Compounds : 5-aminopyrazoles can react with various 1,3-dicarbonyl compounds or their equivalents. The regioselectivity of the cyclization depends on the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound. nih.gov
Formation of the Pyrazole Ring onto a Pre-existing Pyridine Moiety
Although described as less common, the strategy of building the pyrazole ring onto a functionalized pyridine core is highly effective, particularly for scaffolds with specific substitution patterns like the target molecule. nih.govresearchgate.net This approach leverages readily available and functionalized pyridines as starting materials. nih.gov
Prominent examples of this strategy include:
Cyclocondensation with Hydrazines : Suitably substituted pyridines, such as 2-chloro-3-formylpyridine or 2-chloro-3-cyanopyridine, can undergo cyclocondensation with hydrazine (B178648) or its derivatives. The reaction typically proceeds via an initial nucleophilic substitution of the chlorine atom by hydrazine, followed by an intramolecular cyclization onto the formyl or cyano group to form the pyrazole ring. cdnsciencepub.com
Japp–Klingemann Reaction Sequence : A modern and efficient method starts with 2-chloro-3-nitropyridines. These compounds first undergo an SNAr reaction with a keto ester. The resulting product is then subjected to a modified Japp–Klingemann reaction with an aryldiazonium salt to form a hydrazone, which subsequently cyclizes to afford the pyrazolo[4,3-b]pyridine core. nih.gov
Classical and Modern Approaches to the this compound Scaffold
The synthesis of the specific this compound scaffold relies on established reaction types, including cyclocondensation and nucleophilic aromatic substitution, which have been adapted and refined for this heterocyclic system.
Cyclocondensation Reactions Utilizing Relevant Precursors
Cyclocondensation reactions are fundamental to the formation of heterocyclic rings and involve the joining of two or more molecules with the elimination of a small molecule like water or ethanol. beilstein-journals.org
In the context of the pyrazolo[4,3-b]pyridine system, several cyclocondensation strategies are relevant:
Knorr Pyrazole Synthesis : While a general method, the principle of the Knorr synthesis—the condensation of a hydrazine with a β-dicarbonyl compound—is the foundational step in forming the pyrazole ring in many synthetic routes. beilstein-journals.org
Gould-Jacobs Reaction : As mentioned previously, this is a powerful method for constructing the pyridine portion of the fused ring system. It involves the reaction of an aminopyrazole with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent treatment with reagents like phosphorus oxychloride to introduce functionalities such as a chloro group at the 4-position. cdnsciencepub.comnih.gov
Lewis Acid Catalysis : Modern approaches may employ catalysts to facilitate the cyclization. For instance, the condensation of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones can be catalyzed by zirconium tetrachloride (ZrCl₄) to form the pyrazolo[3,4-b]pyridine core, a closely related isomer. This highlights the use of Lewis acids to promote key bond-forming steps.
Nucleophilic Aromatic Substitution (SNAr) Strategies from Halogenated Nitropyridines
Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying electron-deficient aromatic rings like pyridine, especially when activated by electron-withdrawing groups such as a nitro group. youtube.com The pyridine nitrogen makes the ring electron-deficient, facilitating nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.com
A highly efficient pathway to pyrazolo[4,3-b]pyridines, including those with substitution patterns similar to the target molecule, heavily relies on SNAr strategies:
Initial SNAr Reaction : The synthesis starts with a halogenated nitropyridine, such as 2-chloro-3-nitropyridine. This substrate reacts with a nucleophile, like the enolate of a keto ester (e.g., ethyl acetoacetate), in an SNAr reaction where the nucleophile displaces the chloride at the C2 position. nih.gov
Intramolecular Cyclization (SNAr) : After subsequent transformations to form a hydrazone intermediate, the final and key ring-forming step is an intramolecular SNAr reaction. nih.govresearchgate.net In this step, a nitrogen anion from the hydrazone moiety acts as an internal nucleophile, attacking the pyridine ring and displacing the nitro group at the C3 position to form the fused pyrazole ring. nih.gov
This sequence showcases the dual utility of SNAr reactions: first as an intermolecular reaction to build a key precursor, and second as an intramolecular cyclization to construct the final heterocyclic scaffold. nih.gov
Table 2: Summary of Synthetic Strategies
| Strategy | Ring Formed | Key Precursors | Reaction Type |
|---|---|---|---|
| Annulation | Pyridine | 5-Aminopyrazoles, 1,3-dicarbonyls | Cyclocondensation |
| Annulation | Pyrazole | 2-Chloro-3-cyanopyridine, Hydrazine | Cyclocondensation |
Modified Japp–Klingemann Reactions in Tandem Sequences
An efficient and straightforward method for the synthesis of pyrazolo[4,3-b]pyridines has been developed utilizing readily available 2-chloro-3-nitropyridines through a sequence involving a modified Japp–Klingemann reaction. researchgate.netnih.gov This protocol begins with the SNAr reaction of 2-chloro-3-nitropyridines with ethyl acetoacetate (B1235776) to form the corresponding pyridinyl keto esters. nih.gov
Conventional Japp–Klingemann reaction conditions were found to be unsuitable for these substrates, as they yielded stable azo-compounds instead of the desired hydrazones. researchgate.net The modification involves a one-pot tandem sequence where the pyridinyl keto ester is first coupled with a stable arenediazonium tosylate. researchgate.netnih.gov This is followed by the addition of a secondary amine, such as pyrrolidine, which facilitates both deacylation and the final pyrazole ring annulation. nih.gov This approach combines the azo-coupling, deacylation, and cyclization steps into a single, operationally simple procedure, providing good to excellent yields of the target pyrazolo[4,3-b]pyridine derivatives. researchgate.netnih.gov
Advanced Synthetic Techniques for this compound
Advanced synthetic methods offer improved efficiency, milder conditions, and novel pathways for the construction of the pyrazolo[4,3-b]pyridine core.
Transition metal catalysis provides a powerful tool for the synthesis of pyrazolo[3,4-b]pyridines, a closely related isomer of the target scaffold. Palladium-catalyzed methods have been developed for the reaction of β-halovinyl/aryl aldehydes with aminopyrazoles, showcasing the versatility of this approach for creating various fused pyrazole heterocycles. rsc.org One expedient protocol utilizes a palladium-catalyzed aminocarbonylation for the synthesis of 1H-pyrazolo[3,4-b]pyridine-3-carboxamide derivatives in high yields. thieme.de
Copper catalysis has also been successfully employed. A Cu(II)-catalyzed formal [3+3] cycloaddition reaction has been reported for the synthesis of pyrazolo[3,4-b]pyridine derivatives, offering mild reaction conditions and high yields. nih.govacs.orgresearchgate.net Furthermore, palladium-catalyzed reactions such as the Buchwald-Hartwig amination, Miyaura borylation, and Suzuki coupling have been instrumental in the synthesis and functionalization of pyrazolo[3,4-b]pyridine derivatives developed as TRK inhibitors. rsc.org While these examples focus on the [3,4-b] isomer, they highlight the potential of transition metal catalysis for the construction and derivatization of the broader pyrazolopyridine class, including the [4,3-b] scaffold.
Microwave irradiation has emerged as a valuable technique for accelerating the synthesis of pyrazolopyridine derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. rsc.org This technology has been successfully applied to palladium-catalyzed solvent-free reactions for the synthesis of pyrazolo[3,4-b]pyridines from β-halovinyl aldehydes and aminopyrazoles. rsc.org In one study, microwave heating reduced the reaction time from hours to just 15 minutes, while increasing the product yield. rsc.org
Microwave-assisted protocols have also been developed for multicomponent reactions, providing rapid and efficient access to complex heterocyclic systems. researchgate.net For instance, the one-pot synthesis of 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines is achieved in short reaction times and high yields through a microwave-assisted sequential cyclocondensation and electrophilic substitution.
One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of pyrazolopyridines, minimizing waste, saving time, and simplifying operational procedures. researchgate.net The synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines via a modified Japp-Klingemann reaction is a prime example of a one-pot process. researchgate.netnih.gov This method combines azo-coupling, deacylation, and pyrazole ring annulation in a single pot without the need to isolate intermediates. nih.gov
The utility of MCRs is also demonstrated in the synthesis of related pyrazolopyridine isomers. A three-component reaction for synthesizing 1H-pyrazolo[3,4-b]pyridines involves the condensation of an aldehyde, a carbonyl compound, and an aminopyrazole. nih.gov Similarly, novel pyrazolo[3,4-b]pyridines have been synthesized using a nano-magnetic metal-organic framework as a catalyst in a condensation reaction involving aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole. nih.gov These examples underscore the power of one-pot and multicomponent strategies in efficiently constructing the pyrazolopyridine scaffold.
Table 1: One-Pot Synthesis of Pyrazolo[4,3-b]pyridine Derivatives via Modified Japp-Klingemann Reaction nih.gov
| Starting Pyridinyl Keto Ester | Aryldiazonium Tosylate | Yield (%) |
|---|---|---|
| Ethyl 2-((5-chloro-3-nitropyridin-2-yl)oxy)acetate | 2-cyanophenyl | 85 |
| Ethyl 2-((5-chloro-3-nitropyridin-2-yl)oxy)acetate | 4-fluorophenyl | 76 |
| Ethyl 2-((3-nitro-5-(trifluoromethyl)pyridin-2-yl)oxy)acetate | 4-fluorophenyl | 71 |
| Ethyl 2-((3-nitro-5-(trifluoromethyl)pyridin-2-yl)oxy)acetate | 4-methyl-2-nitrophenyl | 84 |
Regioselective Control in the Synthesis of this compound and Analogues
Regioselectivity is a critical consideration in the synthesis of substituted pyrazolopyridines, particularly when using unsymmetrical starting materials. In the synthesis of 1H-pyrazolo[3,4-b]pyridines from the reaction of 5-aminopyrazole with nonsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is possible. The ratio of these products is determined by the relative electrophilicity of the two carbonyl groups. Significant differences in electrophilicity can lead to high regioselectivity, often exceeding 80%. nih.gov
Another strategy to control regioselectivity involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. By varying the electrophile and solvent combination used to activate the pyridine N-oxide for intramolecular nucleophilic attack, moderate regiocontrol can be achieved, influencing the formation of pyrazolo[3,4-b]pyridines versus the isomeric pyrazolo[4,3-c]pyridines. nih.gov The development of regioselective methods is crucial for ensuring the unambiguous synthesis of specific isomers like this compound.
Investigation of Unusual Reaction Mechanisms and Rearrangements During Synthesis
During the synthesis of pyrazolo[4,3-b]pyridines via the modified Japp-Klingemann reaction, an unusual rearrangement has been observed. researchgate.netnih.gov Instead of the expected pathway involving deacylation followed by cyclization, the reaction proceeds through an unexpected C-to-N migration of the acetyl group. researchgate.net
Detailed mechanistic studies, including the isolation of intermediates and NMR experiments, have shed light on this process. After the initial azo-coupling, the resulting azo compound does not directly form the expected hydrazone. Instead, under the influence of a base like pyrrolidine, the acetyl group migrates from the carbon to the adjacent nitrogen atom of the azo group, forming an N-acetyl-N-arylhydrazone intermediate. researchgate.netnih.gov This intermediate was successfully isolated and characterized, confirming the rearrangement pathway. Subsequent intramolecular cyclization of this N-acetylhydrazone intermediate leads to the final pyrazolo[4,3-b]pyridine product. This distinct mechanistic pathway highlights the unique reactivity of the pyridine-based substrates compared to their benzene (B151609) analogues, which follow the conventional Japp–Klingemann mechanism. nih.gov
Chemical Reactivity and Transformation Mechanisms of 5 Chloro 3 Nitro 1h Pyrazolo 4,3 B Pyridine
Reactivity of the Chloro Group at Position 5
The chlorine atom at the C5 position of the pyrazolo[4,3-b]pyridine core is significantly activated towards substitution reactions. This heightened reactivity is a consequence of its position being para to the pyridine (B92270) ring nitrogen and ortho to the fused pyrazole (B372694) ring, combined with the strong electron-withdrawing influence of the nitro group at C3. This electronic arrangement makes the C5 carbon highly electrophilic and susceptible to attack by various reagents.
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org The electron-withdrawing nitro group and the pyridine nitrogen effectively stabilize the negative charge of this intermediate, facilitating the displacement of the chloride ion. stackexchange.comnih.govyoutube.com This reactivity allows for the introduction of a diverse range of functional groups at the C5 position.
A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The reaction conditions typically involve a polar aprotic solvent and may or may not require a base, depending on the nucleophile's strength. For instance, reactions with primary and secondary amines often proceed readily to yield 5-amino-3-nitro-1H-pyrazolo[4,3-b]pyridine derivatives.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Primary Amine | R-NH₂ | 5-(Alkyl/Arylamino)-3-nitro-1H-pyrazolo[4,3-b]pyridine |
| Secondary Amine | R₂NH | 5-(Dialkyl/Diaryl-amino)-3-nitro-1H-pyrazolo[4,3-b]pyridine |
| Alkoxide | NaOR | 5-Alkoxy-3-nitro-1H-pyrazolo[4,3-b]pyridine |
The activated C5-Cl bond is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. nih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the C5-chloro group with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The Suzuki reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds and is valued for its mild reaction conditions and the low toxicity of the boron-containing reagents. researchgate.netnih.gov
Stille Coupling: The Stille reaction couples the chloro-substituted pyrazolopyridine with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This method is highly versatile, tolerating a wide variety of functional groups on both coupling partners. libretexts.orgnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples the C5-chloro group with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It represents a significant advancement over traditional amination methods, offering broader substrate scope and milder conditions. libretexts.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and can be tailored to the specific amine and aryl halide substrates. beilstein-journals.orgresearchgate.net
Table 2: Overview of Cross-Coupling Reactions at the C5-Position
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Stille | R-Sn(Alkyl)₃ | C-C | Pd(PPh₃)₄, LiCl |
Reactivity of the Nitro Group at Position 3
The nitro group at the C3 position profoundly influences the electronic properties of the entire ring system and serves as a key functional group for further synthetic modifications.
The reduction of the nitro group is a common and synthetically valuable transformation. The most frequent product of this reduction is the corresponding 3-amino-5-chloro-1H-pyrazolo[4,3-b]pyridine. This amino derivative is a crucial intermediate for introducing further diversity, for instance, through diazotization followed by substitution or by acylation and alkylation reactions.
The reduction can be achieved using various reagents and conditions, allowing for control over the final product.
Reduction to Amino Group: Standard conditions for this transformation include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). These methods are generally high-yielding and tolerate many other functional groups. The reduction of a nitro group in a related pyrazolo[4,3-d]pyrimidine system has been successfully performed to yield the corresponding amine. nih.gov
Partial Reduction: By carefully selecting the reducing agent and controlling the reaction conditions (e.g., pH, temperature), it is possible to achieve partial reduction to intermediate oxidation states such as hydroxylamino (-NHOH) or azoxy (-N=N(O)-) derivatives, although these are less common synthetic targets.
Nitration: Introducing a second nitro group onto the already electron-deficient this compound ring via electrophilic aromatic substitution is theoretically challenging. The existing nitro group and the pyridine nitrogen atom strongly deactivate the ring towards electrophilic attack. If forced under harsh conditions, substitution would most likely occur on the pyrazole ring, which is the more electron-rich portion of the bicyclic system. The precise position would be determined by the directing effects of the fused rings and substituents.
Denitration: The removal of the nitro group or its replacement by another nucleophile (denitration) is a possibility under specific circumstances. Nucleophilic aromatic substitution can occur where a nitro group acts as the leaving group, particularly when the ring is highly activated by other electron-withdrawing substituents. nih.gov For this compound, a potent nucleophile could potentially attack the C3 position, leading to the displacement of the nitrite (B80452) ion (NO₂⁻). However, this reaction is generally less favorable than the substitution of the chloro group at C5 and would require specific reaction conditions to be competitive.
Electrophilic and Nucleophilic Reactivity of the Pyrazolo Ring System
The fused pyrazolo[4,3-b]pyridine system possesses a unique reactivity profile arising from the combination of an electron-rich pyrazole and an electron-deficient pyridine ring.
Electrophilic Reactivity: The system as a whole is deactivated towards electrophilic attack due to the influence of the pyridine nitrogen and the nitro group. Any electrophilic substitution, such as halogenation or nitration, would be difficult and would preferentially occur on the pyrazole moiety. mdpi.com For the parent 1H-pyrazolo[3,4-b]pyridine, nitration has been shown to occur at the 3-position (equivalent to the 3-position in the [4,3-b] isomer). cdnsciencepub.com However, with the 3-position already occupied by a nitro group in the title compound, any further electrophilic attack would likely be directed to another position on the pyrazole ring, if it occurs at all.
Nucleophilic Reactivity: The pyridine portion of the molecule is inherently susceptible to nucleophilic attack. youtube.com The positions ortho and para to the ring nitrogen (C5 and C7) are the most electrophilic. stackexchange.com In this compound, the C5 position is already functionalized with a good leaving group (Cl), making it the primary site for SNAr reactions as discussed previously. The C7 position is also activated, but lacking a leaving group, it is less prone to substitution. However, under certain conditions with very strong nucleophiles, nucleophilic addition or even substitution of a hydride ion (as in the Chichibabin reaction) could be theoretically considered, although this would be a minor and challenging reaction pathway. youtube.com
N-Alkylation and N-Acylation Reactions
The pyrazole moiety of this compound contains two nitrogen atoms (N1 and N2) that are potential sites for alkylation and acylation. The regiochemical outcome of these reactions is a critical aspect of its chemistry, influencing the properties of the resulting derivatives.
N-Alkylation: The N-alkylation of pyrazolo[4,3-b]pyridines, and the closely related indazole system, typically proceeds via deprotonation of the pyrazole N-H with a suitable base, followed by nucleophilic attack on an alkylating agent. The reaction generally produces a mixture of N1 and N2 isomers, with the ratio being sensitive to steric effects, electronic factors, and reaction conditions.
For analogous systems like 1H-indazoles, studies have shown that the choice of base and solvent plays a crucial role in directing the regioselectivity. beilstein-journals.org For instance, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) often favors the formation of the N1-alkylated product. beilstein-journals.org This preference is attributed to the formation of a sodium-N1 salt, which may be sterically less hindered for subsequent reaction with the electrophile. Conversely, bulkier substituents on the pyrazole or pyridine ring can sterically hinder the N1 position, leading to an increased proportion of the N2 isomer. The strong electron-withdrawing nature of the nitro group at the C3 position in this compound is expected to influence the acidity of the N-H proton and the nucleophilicity of the resulting anion, thereby affecting reaction rates and selectivity.
Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles (Analogous System) Data adapted from studies on a related heterocyclic system to illustrate general principles. beilstein-journals.org
| Substituent on Ring | Reaction Conditions | N1:N2 Ratio |
|---|---|---|
| 3-COMe | NaH, n-BuBr, THF | >99:1 |
| 3-tert-butyl | NaH, n-BuBr, THF | >99:1 |
| 7-NO2 | NaH, n-BuBr, THF | 4:96 |
Tautomeric Equilibrium (1H- vs. 2H-Pyrazolo) and its Influence on Reactivity
Unsubstituted pyrazolo[4,3-b]pyridines can exist as two distinct tautomers: the 1H-tautomer, where the proton resides on the N1 nitrogen, and the 2H-tautomer, where the proton is on the N2 nitrogen. This equilibrium is fundamental to understanding the compound's reactivity.
Theoretical calculations performed on the parent pyrazolo[3,4-b]pyridine system, which shares the same core structure, have demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 9 kcal/mol. This substantial energy difference implies that at equilibrium, the 1H-form, this compound, is the overwhelmingly predominant species.
This tautomeric preference has a direct and profound influence on the molecule's reactivity:
Site of Reaction: Most thermal and equilibrium-controlled reactions, such as N-alkylation, are expected to occur on the most abundant and stable 1H-tautomer. The deprotonation of the 1H-tautomer leads to an anion that subsequently reacts with electrophiles.
Regioselectivity: The greater stability of the 1H-tautomer is the underlying reason for the frequent observation of N1-functionalized products as the major or thermodynamically favored isomers in substitution reactions. The resulting N1-substituted product maintains a more stable electronic configuration compared to its N2-substituted counterpart.
Electrophilic and Nucleophilic Reactivity of the Pyridine Ring System
The pyridine ring in this compound is rendered highly electron-deficient. This is a cumulative effect of the inherent electron-withdrawing nature of the pyridine nitrogen atom and the potent electron-withdrawing effects of the chloro and nitro substituents.
Electrophilic Reactivity: The pyridine ring is generally unreactive towards electrophilic aromatic substitution, akin to a nitrobenzene (B124822) ring. The presence of the additional nitro group and the chloro atom in the target molecule further deactivates the ring, making electrophilic attack exceptionally difficult. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would require extremely harsh conditions and are generally not synthetically viable.
Nucleophilic Reactivity: In stark contrast, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The C5 position, bearing the chloro substituent, is activated towards nucleophilic attack by the combined ortho- and para-directing deactivating effects of the ring nitrogen and the nitro group. The chlorine atom serves as an excellent leaving group in this context.
The reaction proceeds via a classic addition-elimination mechanism. A nucleophile attacks the electron-poor C5 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the ring and onto the electron-withdrawing nitro group, which provides significant stabilization. In a subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. This SNAr pathway is a key transformation for this molecule, allowing the facile introduction of various nucleophiles (e.g., amines, alkoxides, thiolates) at the C5 position. youtube.com
Exploiting this compound as a Building Block in Complex Molecule Synthesis
The pyrazolo[4,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and central nervous system agents. nih.gov The title compound, this compound, serves as a valuable intermediate for accessing a diverse range of derivatives due to its distinct reactive sites.
The synthetic utility of this building block stems from the ability to selectively manipulate its functional groups:
Displacement of the 5-Chloro Group: As discussed, the chloro group is readily displaced by a wide variety of nucleophiles via SNAr. This allows for the introduction of key pharmacophoric groups, such as substituted anilines, aliphatic amines, or oxygen and sulfur nucleophiles, to build molecular complexity.
Reduction of the 3-Nitro Group: The nitro group can be chemically reduced to an amino group. This transformation provides a new reactive handle, as the resulting 3-amino group can be further functionalized through acylation, alkylation, diazotization, or participation in further cyclization reactions.
N-Alkylation/Acylation of the Pyrazole Ring: Functionalization at the N1 position can be used to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, or to introduce groups that can form additional interactions with biological targets.
A common synthetic strategy involves an initial SNAr reaction to install a desired side chain at C5, followed by reduction of the nitro group at C3, and subsequent elaboration of the newly formed amino group. This stepwise approach allows for the controlled and divergent synthesis of libraries of complex molecules based on the pyrazolo[4,3-b]pyridine core, making this compound a strategically important precursor in drug discovery programs. nih.gov
Derivatization and Structural Modification Strategies Based on 5 Chloro 3 Nitro 1h Pyrazolo 4,3 B Pyridine
Synthesis of Analogues with Varied Substituents via Functional Group Interconversions
Functional group interconversion is a primary strategy for creating analogues from the 5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine core. The reactivity of the chloro and nitro substituents is exploited to introduce a wide range of chemical moieties.
The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for its displacement by various nucleophiles, including amines, alcohols, and thiols, thereby introducing diverse side chains. The electron-withdrawing nature of the nitro group and the pyridine (B92270) nitrogen atom activates the C5 position, facilitating this substitution. For instance, reaction with various anilines can introduce substituted aryl-amino groups, a common feature in many kinase inhibitors.
The nitro group at the C3 position is readily reduced to a primary amino group. This transformation is typically achieved using standard reducing agents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting 3-amino-5-chloro-1H-pyrazolo[4,3-b]pyridine is a versatile intermediate. The newly formed amino group can undergo a plethora of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups.
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
These interconversions allow for the systematic modification of the scaffold at two key positions, enabling fine-tuning of the molecule's properties.
| Starting Position | Functional Group | Reagents/Conditions | Resulting Functional Group |
| C5 | Chloro (-Cl) | R-NH₂ (e.g., Aniline), Base | Amino (-NHR) |
| C5 | Chloro (-Cl) | R-OH (e.g., Phenol), Base | Ether (-OR) |
| C5 | Chloro (-Cl) | R-SH (e.g., Thiophenol), Base | Thioether (-SR) |
| C3 | Nitro (-NO₂) | SnCl₂, HCl or H₂, Pd/C | Amino (-NH₂) |
| C3 (from -NH₂) | Amino (-NH₂) | RCOCl, Pyridine | Amide (-NHCOR) |
| C3 (from -NH₂) | Amino (-NH₂) | RSO₂Cl, Pyridine | Sulfonamide (-NHSO₂R) |
Design and Synthesis of Library Compounds for Structure-Activity Relationship (SAR) Studies
The this compound scaffold is extensively used in medicinal chemistry to generate libraries of compounds for Structure-Activity Relationship (SAR) studies. nih.gov SAR studies are fundamental to drug discovery, helping to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov By synthesizing a series of systematically modified analogues and evaluating their biological potency, researchers can build a model of the pharmacophore and guide the design of more potent and selective molecules. frontiersin.org
In the context of kinase inhibitors, for example, libraries are often designed to probe the interactions within the ATP-binding pocket of the target kinase. rsc.orgrsc.org The pyrazolo[4,3-b]pyridine core acts as a "scaffold," providing the basic framework that positions key functional groups in the correct orientation.
A typical strategy involves:
Scaffold Synthesis: Preparation of the core intermediate, such as 3-amino-5-chloro-1H-pyrazolo[4,3-b]pyridine.
Parallel Synthesis: The intermediate is then reacted with a diverse set of building blocks in a parallel or combinatorial fashion. For example, the C5-chloro position can be reacted with a library of different amines, while the C3-amino group can be acylated with a library of carboxylic acids.
This approach allows for the rapid generation of hundreds of distinct compounds. The biological activity of these compounds, often measured as the half-maximal inhibitory concentration (IC₅₀), is then determined. Analysis of the resulting data reveals how changes in specific substituents affect potency. For instance, SAR studies on pyrazolopyridine derivatives have shown that the nature and substitution pattern of an arylamino group at C5 can be critical for activity against specific kinases. nih.gov
| Compound ID | C5-Substituent | C3-Substituent | Target Kinase | IC₅₀ (nM) |
| A-01 | 4-Methoxyanilino | Nitro | TRKA | 293 |
| C-03 | 2-Fluoro-4-((2-(dimethylamino)ethyl)carbamoyl)anilino | Amino | TRKA | 56 |
| C-09 | 4-((4-Methylpiperazin-1-yl)methyl)anilino | Amino | TRKA | 57 |
| C-10 | 4-(Piperidin-4-yloxy)anilino | Amino | TRKA | 26 |
| M-31 | (Structure-specific) | (Structure-specific) | Mps1 | 2.596 |
Data compiled from studies on pyrazolo[3,4-b]pyridine derivatives as TRK and Mps1 inhibitors. nih.govrsc.org The exact core is pyrazolo[3,4-b]pyridine, a close isomer and common scaffold in kinase inhibitor design.
Regioselective Functionalization of the Pyrazolopyridine Core
Beyond modifying the existing chloro and nitro groups, the pyrazolopyridine core itself can be functionalized to introduce additional diversity. Achieving regioselectivity—the ability to functionalize a specific position on the ring system—is crucial. nih.govrsc.org The electronic nature of the fused ring system dictates its reactivity towards electrophilic and nucleophilic reagents.
The pyrazolopyridine system is generally electron-deficient due to the presence of two nitrogen atoms in each ring. The existing 3-nitro group further deactivates the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). However, under harsh conditions, substitution may be possible, with the directing effects of the existing substituents and ring nitrogens determining the position of attack.
More modern and selective methods for functionalization are often employed:
Directed Ortho-Metalation (DoM): A directing group on the scaffold can direct a strong base (like an organolithium reagent) to deprotonate a specific adjacent C-H bond. The resulting organometallic intermediate can then be trapped with an electrophile. For example, the N1-H of the pyrazole (B372694) ring can be protected with a directing group to facilitate functionalization at the C7 position.
Transition Metal-Catalyzed C-H Activation: This powerful strategy allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, avoiding the need for pre-functionalized substrates. mdpi.com Specific catalysts and directing groups can achieve high regioselectivity for functionalizing otherwise unreactive positions on the heterocyclic core. researchgate.net
Halogen-Dance Reaction: In polyhalogenated pyrazolopyridines, treatment with a strong base can cause the migration of a halogen atom to a more thermodynamically stable position, which can then be used for further cross-coupling reactions.
These advanced synthetic methods provide access to novel substitution patterns that are not achievable through classical electrophilic or nucleophilic substitution, significantly expanding the scope of SAR studies. nih.gov
Impact of Structural Modifications on Electronic Properties and Reactivity Profiles
The parent scaffold is strongly electron-deficient. The chlorine atom at C5 and the nitro group at C3 are both potent electron-withdrawing groups (EWGs) through inductive and resonance effects. This electron deficiency makes the pyridine ring susceptible to nucleophilic attack, as seen in the SNAr reaction at C5. imperial.ac.uk
When these groups are modified, the electronic landscape of the molecule changes significantly:
Replacing -Cl with Electron-Donating Groups (EDGs): Substituting the C5-chloro group with an amino (-NHR) or alkoxy (-OR) group introduces an EDG. This increases the electron density of the pyridine ring, making it less reactive towards nucleophiles but potentially more reactive towards electrophiles.
Reducing -NO₂ to -NH₂: The transformation of the C3-nitro group (a strong EWG) into an amino group (a strong EDG) dramatically alters the electronics of the pyrazole ring. This conversion increases the basicity of the ring nitrogens and modulates the acidity of the N-H proton. nih.gov
These electronic perturbations can be quantitatively assessed using concepts like the Hammett equation, which relates reaction rates and equilibria to the electronic properties of substituents. rsc.org The electronic changes also affect:
pKa: The acidity and basicity of the molecule, which influences its ionization state at physiological pH, affecting solubility and cell permeability.
Reactivity: The susceptibility of the core to further chemical modification and its metabolic stability.
Intermolecular Interactions: The ability of the molecule to form hydrogen bonds, pi-pi stacking, and other non-covalent interactions with its biological target. For instance, converting the nitro group to an amino group introduces a hydrogen bond donor, which could be crucial for binding to a protein active site.
Advanced Spectroscopic and Structural Elucidation Studies of 5 Chloro 3 Nitro 1h Pyrazolo 4,3 B Pyridine and Its Derivatives
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational aspects of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine. The vibrational modes of the molecule are characteristic of its constituent parts, namely the pyrazolopyridine core, the chloro substituent, and the nitro group.
The analysis of the vibrational spectra of this compound and its derivatives relies on the comparison with known frequencies for similar structural motifs. For instance, the vibrational spectra of di-substituted and tri-substituted pyridines, as well as various pyrazolo[3,4-b]pyridine derivatives, provide a basis for assigning the observed bands.
Key Functional Group Vibrations:
Nitro Group (NO₂): The nitro group is expected to exhibit strong and characteristic vibrations. The asymmetric stretching (ν_as(NO₂)) and symmetric stretching (ν_s(NO₂)) modes are typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The presence of these strong bands in the FT-IR and Raman spectra would be a clear indicator of the nitro functionality. Other vibrations associated with the nitro group include the in-plane bending (scissoring) and out-of-plane bending (wagging) modes, which appear at lower frequencies.
N-H and C-H Vibrations: The N-H stretching vibration of the pyrazole (B372694) ring is expected in the range of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations from the pyridine (B92270) ring are anticipated to appear above 3000 cm⁻¹. The corresponding C-H in-plane and out-of-plane bending vibrations are found at lower wavenumbers.
Pyrazolopyridine Ring Vibrations: The skeletal vibrations of the fused pyrazolopyridine ring system, involving C=C and C=N stretching, will produce a series of characteristic bands in the fingerprint region (approximately 1400-1650 cm⁻¹).
The combined analysis of FT-IR and Raman spectra is particularly insightful. While FT-IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy provides complementary information, especially for non-polar bonds and symmetric vibrations. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to support the experimental assignments of vibrational frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3200 - 3500 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Asymmetric NO₂ Stretch | 1500 - 1600 | FT-IR, Raman |
| Pyrazolopyridine Ring Stretch (C=C, C=N) | 1400 - 1650 | FT-IR, Raman |
| Symmetric NO₂ Stretch | 1300 - 1400 | FT-IR, Raman |
| C-Cl Stretch | 600 - 800 | FT-IR, Raman |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Behavior
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the electronic transitions and photophysical properties of this compound. The presence of the conjugated pyrazolopyridine system, along with the electron-withdrawing nitro and chloro groups, is expected to give rise to distinct electronic absorption and emission characteristics.
UV-Visible Absorption:
The UV-Vis absorption spectrum of this compound is anticipated to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system. The extended conjugation of the fused ring system typically results in absorption maxima at longer wavelengths compared to the individual pyrazole and pyridine rings. The nitro group, being a strong chromophore, will likely influence the position and intensity of the absorption bands. Solvatochromism, a shift in the absorption maximum with changing solvent polarity, may also be observed, providing insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. For instance, a pyrazolo[4,3-b]pyridine derivative used as a fluorescent probe exhibited an absorption band at 336 nm. nih.gov
Fluorescence Spectroscopy:
Many pyrazolopyridine derivatives are known to be fluorescent. The fluorescence properties of this compound will depend on the efficiency of radiative decay from the first excited singlet state to the ground state. The nitro group is often a fluorescence quencher, which might lead to a low fluorescence quantum yield for this compound. However, the specific substitution pattern and the molecular rigidity can influence the emission properties.
The photophysical properties of related pyrazolo[3,4-b]pyridines have been studied, revealing that these compounds can exhibit interesting fluorescence behavior, including large Stokes shifts. The emission wavelength and quantum yield are often sensitive to the electronic nature of the substituents and the polarity of the solvent. For example, a pyrazolo[4,3-b]pyridine derivative displayed an emission band at 440 nm. nih.gov The study of these properties is crucial for potential applications in areas such as fluorescent probes and materials science.
| Spectroscopic Parameter | Expected Characteristics | Influencing Factors |
|---|---|---|
| UV-Vis Absorption (λ_max) | Multiple bands in the UV-A and UV-B regions | Conjugated system, substituents (NO₂, Cl), solvent polarity |
| Molar Absorptivity (ε) | High for π → π* transitions | Chromophore strength and concentration |
| Fluorescence Emission (λ_em) | Potential emission in the visible region | Molecular rigidity, nature of substituents, solvent polarity |
| Stokes Shift | Variable, potentially large | Structural relaxation in the excited state, solvent effects |
| Quantum Yield (Φ_F) | Potentially low due to the nitro group | Non-radiative decay pathways, intersystem crossing |
Theoretical and Computational Investigations of 5 Chloro 3 Nitro 1h Pyrazolo 4,3 B Pyridine
Quantum Chemical Calculations (DFT, Ab Initio) of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing insights into electron distribution and orbital energies.
Electronic Structure: DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine, determining its most stable three-dimensional structure. nih.gov These calculations yield key electronic properties such as dipole moment, polarizability, and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Molecular Orbitals: The HOMO and LUMO are crucial for predicting chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com For a molecule like this compound, the HOMO is expected to be located primarily on the pyrazolopyridine ring system, while the LUMO would likely be concentrated around the electron-withdrawing nitro group.
Illustrative Frontier Molecular Orbital Data for a Related Compound (Note: This data is for a different, but structurally related, compound and serves for illustrative purposes only.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -2.5 |
Conformational Analysis and Energetic Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies. For a largely planar and rigid molecule like this compound, the primary focus would be on the rotation of the nitro group (NO₂) relative to the pyrazole (B372694) ring.
By systematically rotating the dihedral angle of the C-N bond connecting the nitro group to the ring and calculating the potential energy at each step, an energetic landscape can be generated. This landscape reveals the most stable conformer (the global minimum) and any other local energy minima. The energy barriers between these conformers, representing transition states, can also be determined. DFT calculations are well-suited for this type of analysis, providing insights into the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. nih.gov
Prediction of Chemical Reactivity and Selectivity via Computational Modeling
To understand how a molecule reacts, computational methods can be used to map out the entire reaction pathway, including the high-energy transition state (TS) that connects reactants to products. By locating the TS on the potential energy surface and characterizing it (e.g., via frequency analysis, which should yield exactly one imaginary frequency), the activation energy for a given reaction can be calculated. researchgate.net This is crucial for predicting reaction rates and understanding mechanisms, such as nucleophilic aromatic substitution at the chloro-position.
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting reactive sites. researchgate.net
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. In this compound, these would be concentrated on the oxygen atoms of the nitro group and the nitrogen atoms of the pyridine (B92270) and pyrazole rings. mdpi.comresearchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive regions would likely be found around the hydrogen atom on the pyrazole nitrogen and the carbon atom attached to the chlorine. researchgate.net
Green Regions: Represent neutral or weakly polarized areas.
The MEP map provides a clear, qualitative prediction of where the molecule is most likely to interact with other reagents. nih.gov
Fukui functions provide a more quantitative, atom-specific measure of reactivity within the framework of conceptual DFT. researchgate.net They indicate the change in electron density at a specific point in the molecule when an electron is added or removed.
f+(r): Predicts the site for nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most electrophilic.
f-(r): Predicts the site for electrophilic attack (where an electron is removed). The atom with the highest f- value is the most nucleophilic.
f0(r): Predicts the site for radical attack.
For this compound, Fukui function analysis would likely identify the carbon atom bonded to the chlorine as a primary site for nucleophilic attack, while the nitrogen and oxygen atoms would be primary sites for electrophilic attack. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model a molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, often in the presence of a solvent like water or ethanol. researchgate.net
MD simulations model the molecule and its surroundings using classical mechanics, allowing researchers to observe its movements, vibrations, and interactions with solvent molecules on a timescale of nanoseconds to microseconds. This approach is essential for understanding:
Solvation: How solvent molecules arrange around the solute and the strength of these interactions (e.g., hydrogen bonding).
Conformational Dynamics: How the molecule samples different conformations in solution.
Thermodynamic Properties: Calculating properties like binding free energy when the molecule interacts with a biological target. nih.gov
For this compound, an MD simulation would reveal how water molecules might form hydrogen bonds with the nitro group and the pyrazole NH, stabilizing the molecule in an aqueous environment and potentially influencing its reactivity. plos.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling using Calculated Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. ej-chem.orgsemanticscholar.org These models are built by calculating various molecular descriptors that characterize the physicochemical properties of a molecule and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity or property.
No dedicated QSAR or QSPR studies for this compound were identified in the reviewed literature. Such a study would typically involve the synthesis and testing of a series of related pyrazolopyridine analogs to generate the necessary data for model building.
However, foundational to any QSAR/QSPR analysis is the calculation of molecular descriptors. While a full QSAR model is not available, public chemical databases provide computationally predicted descriptors for this compound. These descriptors serve as the independent variables in a QSAR/QSPR equation. A selection of these calculated descriptors is presented below.
| Descriptor | Predicted Value | Description |
|---|---|---|
| Molecular Weight | 198.57 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| XLogP3 | 1.5 | A measure of the molecule's lipophilicity, or its ability to dissolve in fats, oils, and lipids. |
| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O) that can be donated in a hydrogen bond. |
| Hydrogen Bond Acceptors | 4 | The number of electronegative atoms (N, O) with lone pairs that can accept a hydrogen bond. |
| Rotatable Bond Count | 1 | The number of bonds that can rotate freely, indicating molecular flexibility. |
| Topological Polar Surface Area | 85.5 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. |
Ligand-Protein Docking and Molecular Interaction Studies to Elucidate Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ekb.egpreprints.org This method is crucial for understanding the structural basis of a ligand's biological activity and for guiding the design of more potent and selective drugs. The simulation results in a binding score, which estimates the binding affinity, and a predicted binding pose, which details the specific molecular interactions.
A search of the scientific literature did not reveal any specific ligand-protein docking studies performed with this compound. While docking studies have been conducted on other pyrazolopyridine derivatives to explore their potential as inhibitors for various protein targets like TANK-binding kinase 1 (TBK1) or in cancer therapy, this specific compound has not been the subject of such a published investigation. nih.govresearchgate.netnih.gov
In a typical docking study, the types of interactions analyzed are critical for understanding the binding mode. For this compound, its functional groups would be expected to participate in several key interactions:
Hydrogen Bonds: The pyrazole and pyridine nitrogen atoms can act as hydrogen bond acceptors, while the N-H group of the pyrazole is a hydrogen bond donor.
Halogen Bonds: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or sulfur in amino acid residues.
π-Interactions: The aromatic pyrazolopyridine ring system can form π-π stacking or π-cation interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Nitro Group Interactions: The nitro group is a strong electron-withdrawing group and can form specific hydrogen bonds or other electrostatic interactions within a protein's binding site. nih.govsvedbergopen.commdpi.com
If a docking study were to be performed, the results would typically be summarized in a table detailing these interactions. An example of how such data would be presented is shown below.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |
|---|---|---|---|
| No published data available for this compound |
Biological Activity and Mechanistic Insights of 5 Chloro 3 Nitro 1h Pyrazolo 4,3 B Pyridine and Its Analogues Molecular and Cellular Level
In Vitro Biological Screening Methodologies for Specific Target Classes (e.g., Kinases, Phosphodiesterases, Receptors)
The biological activities of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine and its analogues are investigated through a variety of in vitro screening methodologies targeting specific classes of biomolecules. A primary focus of these screenings is on protein kinases, which are crucial regulators of cellular processes. nih.gov Methodologies for assessing the inhibitory potential of these compounds against kinases often involve enzymatic assays. For instance, the inhibitory activity against Tropomyosin receptor kinases (TRKs) can be determined using in vitro enzyme activity assays that measure the phosphorylation of a substrate in the presence of the test compound. nih.gov Similarly, inhibition of TANK-binding kinase 1 (TBK1) is evaluated through comparative assays with known inhibitors like BX795 and MRT67307. nih.gov The screening of pyrazolo[3,4-d]pyrimidine-based compounds against Protein Kinase D (PKD) also relies on biochemical inhibitory assays. nih.gov For Cyclin-Dependent Kinases (CDKs) such as CDK1 and CDK2, in vitro assays are employed to determine the inhibitory potency of 1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov
Beyond individual enzyme assays, broader screening approaches are also utilized. Antiproliferative activity, a common indicator of potential anticancer effects, is frequently assessed using a panel of human cancer cell lines. nih.gov For example, the cytotoxicity of pyrazolo[3,4-b]pyridin-6-one derivatives has been evaluated against cell lines such as MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116. rsc.org In addition to cancer-related targets, analogues are also screened for other biological activities. For instance, antimicrobial properties of pyrazolo[1,5-a]pyrimidines have been evaluated against various microorganisms. nih.gov Antimalarial activity is another area of investigation, with in vitro screening of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine sulfonamides against Plasmodium falciparum. mdpi.com
Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition Kinetics, Receptor Binding Affinities)
The molecular mechanisms of action for this compound and its analogues are primarily elucidated through studies on enzyme inhibition kinetics and binding interactions. A significant body of research focuses on their role as kinase inhibitors. For example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), with one compound demonstrating an IC50 value of 0.2 nM. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have been developed as inhibitors of Tropomyosin receptor kinases (TRKs), with some compounds showing nanomolar inhibitory activity against TRKA. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold has also been explored for the development of pan-PKD inhibitors, with a lead compound exhibiting IC50 values in the range of 17-35 nM. nih.gov Furthermore, 1H-pyrazolo[3,4-b]pyridine has been identified as a potent and selective inhibitor of CDK1/CDK2. nih.gov
The mechanism of anticancer activity for some pyrazolo[3,4-b]pyridin-6-one derivatives has been linked to the inhibition of microtubule polymerization by binding to the colchicine site on tubulin. rsc.org This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Molecular docking studies have further supported this mechanism by providing insights into the binding interactions between the compound and tubulin. rsc.org In the context of inflammatory responses, novel pyrazolo[3,4-d]pyrimidinone derivatives have been shown to exert their anti-inflammatory effects through the selective inhibition of the COX-2 isozyme, with IC50 values comparable to the standard drug celecoxib. mdpi.com
The following table summarizes the inhibitory activities of some pyrazolopyridine analogues against various protein kinases:
| Compound Class | Target Kinase | IC50 Values |
| 1H-pyrazolo[3,4-b]pyridine derivatives | TBK1 | 0.2 nM |
| Pyrazolo[3,4-b]pyridine derivatives | TRKA | 26-57 nM |
| Pyrazolo[3,4-d]pyrimidine-based compounds | PKD | 17-35 nM |
| 1H-pyrazolo[3,4-b]pyridine | CDK1/CDK2 | Potent inhibitor |
| Pyrazolo[3,4-d]pyrimidinone derivatives | COX-2 | 0.27-2.34 µM |
Molecular Interaction Studies with Biomolecules (e.g., DNA, RNA, Proteins)
The molecular interactions of this compound analogues with key biological macromolecules such as DNA, RNA, and proteins are crucial for understanding their mechanism of action. Studies on pyrazolo[1,5-a]pyrimidine derivatives have explored their interaction with Calf thymus DNA (CT-DNA) using techniques like electronic spectra, viscosity measurements, and thermal denaturation studies. nih.gov These investigations help to determine if the compounds bind to DNA and the nature of such interactions, which can be a mechanism for their anticancer and antiviral properties. nih.gov The pyrazolo[3,4-b]pyridine scaffold has been incorporated into agents that target both DNA and bovine serum albumin (BSA), indicating their potential to interact with both nucleic acids and proteins. researchgate.net
The interaction with proteins is a major focus, particularly in the context of enzyme inhibition. The pyrazolo[3,4-d]pyrimidine scaffold is considered a bioisostere of the adenine ring of ATP and can mimic the hinge region binding interactions within the active site of kinases. mdpi.com Molecular docking studies have provided detailed insights into these interactions. For instance, the binding mode of pyrazolo[3,4-b]pyridine derivatives within the ATP-binding pocket of TRKA has been investigated, revealing key interactions such as π-π stacking with specific amino acid residues like Phe589. nih.gov Similarly, molecular dynamics simulations have been used to understand the binding of pyrazolo[3,4-b]pyridin-6-one derivatives to the colchicine binding site of tubulin. rsc.org
Cellular Pathway Modulation and Signaling Studies (e.g., Kinase Cascades, Second Messenger Systems)
Analogues of this compound have been shown to modulate various cellular signaling pathways, often as a consequence of their interaction with specific protein kinases. The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is critical for cell survival and proliferation, is a key target. nih.govresearchgate.net Inhibition of this pathway by pyrazolopyridine derivatives can lead to downstream effects on cell growth and apoptosis. nih.govresearchgate.net The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade that can be affected. mdpi.com
The NF-κB signaling pathway, which plays a central role in inflammation and immunity, has also been identified as a target for some pyrazolopyridine derivatives. nih.gov By inhibiting components of this pathway, these compounds can exert anti-inflammatory effects. In the context of cancer, the inhibition of receptor tyrosine kinases like EGFR by pyrido[2,3-d]pyrimidine derivatives can disrupt downstream signaling cascades that promote tumor growth. nih.gov
Furthermore, the disruption of microtubule dynamics by pyrazolo[3,4-b]pyridin-6-one derivatives that bind to tubulin leads to the activation of the spindle assembly checkpoint, resulting in cell cycle arrest in the G2/M phase and subsequent apoptosis. rsc.org In mast cells, the inhibition of Syk kinase activation by certain compounds can suppress the signaling cascade mediated by the FcεRI receptor, thereby inhibiting the release of inflammatory mediators. nih.gov
Structure-Activity Relationship (SAR) Elucidation at the Molecular Level
The elucidation of structure-activity relationships (SAR) is a critical aspect of optimizing the biological activity of this compound analogues. For pyrazolo[3,4-b]pyridine derivatives targeting TRK kinases, SAR studies have shown that modifications at different positions of the pyrazolopyridine core can significantly impact their inhibitory potency. nih.gov The pyrazolo portion of the scaffold is often important for forming hydrogen bonds within the kinase active site. nih.gov
In the development of 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors, a systematic exploration of substituents at various positions of the heterocyclic core has been conducted to understand their influence on inhibitory activity. nih.gov For pyrazole-thiazolidinone hybrids, the introduction of specific functional groups, such as chlorine, nitro, or hydroxyl groups at the para-position of a benzene (B151609) ring, has been shown to potentiate their antimicrobial activity. nih.gov Replacing a phenyl moiety with a pyridine (B92270) or pyrimidine ring has also been found to enhance efficacy. nih.gov
The antiproliferative activity of pyridine derivatives is influenced by the number and position of substituents like methoxy (O-CH3) groups. nih.gov The addition of amino (NH2) and hydroxyl (OH) groups, as well as halogens (Br, Cl, F), also affects the biological activity. nih.gov For 6-amino-1H-pyrazolo[3,4-d]pyrimidines, SAR studies have focused on modifying substituents on both the left-hand side (LHS) and right-hand side (RHS) of the molecule to improve properties like potency, solubility, and metabolic stability. dundee.ac.uk
In Silico Prediction of Biological Activity and Target Identification
In silico methods play a significant role in predicting the biological activity and identifying potential molecular targets for this compound and its analogues. Molecular docking is a widely used technique to predict the binding mode and affinity of these compounds to their target proteins. nih.govresearchgate.net For instance, docking studies have been employed to investigate the interaction of pyrimidine and pyridine derivatives with EGFR, providing insights into their potential as EGFR inhibitors. nih.gov Similarly, molecular docking has been used to predict the binding of pyrazolo[1,5-a]pyrimidines to enzymes like 14-alpha demethylase, transpeptidase, and alkaline phosphatase. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable in silico tool. QSAR studies on 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs have been conducted to develop models that can predict their inhibitory activity against Plasmodium falciparum. mdpi.com These models use molecular descriptors to correlate the chemical structure of the compounds with their biological activity.
Virtual screening of compound libraries is another powerful in silico approach. For the development of novel antimalarial agents, a virtual library of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridines was investigated using virtual screening and molecular docking against the falcipain-2 enzyme. mdpi.com In addition to predicting activity, in silico methods are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds, which are crucial for their drug-likeness. nih.govresearchgate.net
In Vitro Metabolic Stability and Biotransformation Pathways (using cellular or enzyme models only)
The in vitro metabolic stability of a compound is a critical parameter in early drug discovery, as it provides an indication of its potential for in vivo clearance. researchgate.net For analogues of this compound, metabolic stability is typically assessed using in vitro systems such as liver microsomes or hepatocytes. nih.govnih.gov These systems contain the necessary enzymes, primarily cytochrome P450s, responsible for the phase I metabolism of drugs. nih.gov
The experimental approach involves incubating the test compound with liver microsomes (often from mouse or human) or hepatocytes and monitoring the decrease in the parent compound concentration over time. dundee.ac.uk The rate of disappearance is then used to calculate parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint). researchgate.net A shorter half-life and higher intrinsic clearance generally indicate lower metabolic stability. researchgate.net
For example, in the optimization of 6-amino-1H-pyrazolo[3,4-d]pyrimidines as antileishmanial agents, mouse liver microsomal intrinsic clearance was a key parameter that was evaluated to guide the selection of compounds with improved metabolic stability. dundee.ac.uk The goal is often to identify compounds with a balance of good potency and favorable metabolic stability to ensure adequate exposure in vivo. dundee.ac.uk While these assays provide valuable information on the rate of metabolism, detailed studies to identify the specific metabolites and elucidate the biotransformation pathways would require further analysis, typically using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net
The following table provides a general classification of compounds based on their in vitro half-life in liver microsomes:
| Half-life (t1/2) | Classification |
| > 30 min | Long half-life |
| 10 - 30 min | Moderate half-life |
| < 10 min | Short half-life |
This classification is based on a general scheme and can vary depending on the specific assay conditions and microsomal source. researchgate.net
Emerging Applications of Pyrazolo 4,3 B Pyridine Scaffolds in Chemical Science
5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine as a Precursor for Advanced Ligands in Organometallic Chemistry
The compound this compound is a highly promising precursor for the synthesis of sophisticated ligands used in organometallic chemistry. Its utility stems from the presence of two key functional groups—a chloro substituent at the 5-position and a nitro group at the 3-position—on the pyrazolo[4,3-b]pyridine core. These groups serve as versatile synthetic handles, allowing for sequential and regioselective modifications to construct complex multidentate ligands. Pyrazolo[3,4-b]pyridine derivatives, an isomeric form, have already been recognized for their utility as ligands in coordination complexes. nih.gov
The chloro group is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide array of substituents, including aryl, alkyl, alkynyl, and amino groups, at the 5-position. For instance, coupling with arylboronic acids (Suzuki reaction) can introduce phenyl or pyridyl rings, leading to the formation of bidentate or tridentate ligand systems. The reactivity of halopyridines in such nucleophilic aromatic substitution and cross-coupling reactions is well-established, with the positions ortho and para to the pyridine (B92270) nitrogen being particularly activated. nsf.govyoutube.com
Simultaneously, the nitro group at the 3-position can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation or reduction with metals like iron or tin(II) chloride in acidic media. wikipedia.orgorganic-chemistry.org This newly formed amino group can then be further functionalized. For example, it can undergo condensation reactions with aldehydes or ketones to form Schiff base ligands, or it can be acylated to introduce other coordinating moieties.
This dual functionalization strategy allows for the creation of a diverse library of ligands with tailored electronic and steric properties. By carefully selecting the reaction partners for both the chloro and nitro groups, chemists can design ligands that can coordinate to a variety of metal centers, forming stable organometallic complexes with potential applications in catalysis, sensing, and materials science.
Below is a table illustrating the potential synthetic transformations of this compound for the generation of advanced ligand precursors.
| Position | Functional Group | Potential Reaction | Reagents/Conditions | Resulting Functional Group |
| 5 | Chloro (-Cl) | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |
| 5 | Chloro (-Cl) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |
| 5 | Chloro (-Cl) | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group |
| 3 | Nitro (-NO₂) | Reduction | Fe/HCl or H₂, Pd/C | Amino (-NH₂) |
| 3 (post-reduction) | Amino (-NH₂) | Schiff Base Formation | Aldehyde or Ketone | Imine (-N=CHR) |
| 3 (post-reduction) | Amino (-NH₂) | Acylation | Acyl chloride or anhydride | Amide (-NHCOR) |
Potential in Materials Science: Optoelectronic or Sensing Applications
The pyrazolo[4,3-b]pyridine scaffold is an attractive candidate for the development of advanced materials with applications in optoelectronics and chemical sensing. The fused aromatic system provides a rigid framework with inherent electronic properties that can be finely tuned through chemical modification. Derivatives of the isomeric pyrazolo[3,4-b]pyridines have been shown to possess interesting fluorescent properties, making them useful as organic fluorophores and chemosensors. nih.govmdpi.com Similarly, pyrazolo[4,3-b]pyridine derivatives have been investigated for their optical and electrical properties. researchgate.net
The subject compound, this compound, is an excellent starting point for creating functional materials. The electron-withdrawing nature of the nitro group significantly influences the electronic structure of the pyrazolo[4,3-b]pyridine core, creating a system with potential for charge-transfer interactions. This is a key characteristic for the design of fluorescent probes and optoelectronic materials. nih.gov For instance, the introduction of an electron-donating group at the 5-position (by replacing the chloro group) would create a "push-pull" system, which can lead to materials with interesting photophysical properties such as large Stokes shifts and solvatochromism.
The development of fluorescent chemosensors often relies on the principle of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The pyrazolo[4,3-b]pyridine core can act as the fluorophore, while substituents introduced via the chloro and nitro functionalities can serve as receptor sites for specific analytes. Upon binding of an analyte (e.g., a metal ion or an anion), the electronic properties of the receptor moiety are altered, which in turn modulates the fluorescence of the pyrazolo[4,3-b]pyridine core, leading to a detectable "turn-on" or "turn-off" signal. Pyrazole-based derivatives have been successfully employed as fluorescent probes for a variety of ions. nih.gov For example, a pyrrolo[3,4-c]pyridine-based sensor has been developed for the detection of Fe³⁺/Fe²⁺. acs.org
The potential for tuning the electronic properties of this scaffold is summarized in the table below.
| Property | Influencing Factor | Modification Strategy | Potential Application |
| Absorption/Emission Wavelength | Conjugation length and electronic nature of substituents | Introduction of aryl or alkynyl groups at the 5-position; conversion of the nitro group to other functionalities. | Organic Light-Emitting Diodes (OLEDs), Fluorescent dyes. |
| Fluorescence Quantum Yield | Rigidity of the structure and presence of quenching groups | Introduction of bulky groups to prevent rotational deactivation; replacement of the nitro group (often a quencher). | Bright fluorescent probes, efficient emitters in devices. |
| Sensing Capability | Presence of specific binding sites | Functionalization at the 5- and 3-positions with chelating groups (e.g., amines, pyridyls, ethers). | Selective chemosensors for metal ions or anions. |
| Band Gap | Electron-donating and electron-withdrawing character of substituents | Creating donor-acceptor systems by functionalizing the 5- and 3-positions. | Organic semiconductors, photovoltaic materials. |
Computational studies, such as Density Functional Theory (DFT), can further aid in the rational design of new materials by predicting their structural and electronic properties, thus guiding synthetic efforts towards molecules with desired optoelectronic or sensing characteristics. nih.govtandfonline.com
Future Research Directions and Unaddressed Challenges in 5 Chloro 3 Nitro 1h Pyrazolo 4,3 B Pyridine Chemistry
Exploration of Undiscovered Synthetic Pathways and Green Chemistry Innovations
The current synthesis of pyrazolo[4,3-b]pyridines often relies on established methods, such as the sequence of nucleophilic aromatic substitution (SNAr) and modified Japp-Klingemann reactions starting from readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net While effective, these methods present opportunities for innovation, particularly in the realm of green chemistry and the discovery of entirely novel synthetic routes.
Future research should prioritize the development of synthetic pathways that improve upon existing protocols by offering higher yields, reduced reaction times, and milder conditions. A significant challenge lies in minimizing waste and avoiding hazardous reagents. The principles of green chemistry, such as the use of eco-friendly solvents, catalytic systems, and energy-efficient processes, are paramount. For instance, exploring solid-supported catalysts, as demonstrated in the synthesis of related pyrazolo[3,4-b]pyridine scaffolds using sulfonated amorphous carbon, could provide a more sustainable approach. nih.gov
Furthermore, the exploration of one-pot multicomponent reactions represents a promising avenue. Such strategies enhance efficiency by combining multiple synthetic steps without isolating intermediates, thereby saving time, resources, and reducing waste. nih.govresearchgate.net The development of novel disconnections and retrosynthetic analyses for the 5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine core is essential for uncovering these undiscovered pathways.
Table 1: Comparison of Synthetic Approaches for Pyrazolopyridine Scaffolds
| Approach | Starting Materials | Key Features | Potential for Green Innovation |
|---|---|---|---|
| Current Method (Japp-Klingemann) | 2-Chloro-3-nitropyridines, Arenediazonium tosylates | One-pot potential, stable reagents. nih.gov | Use of greener solvents, catalyst optimization. |
| Multicomponent Reactions | Aldehydes, active methylene (B1212753) compounds, aminopyrazoles | High atom economy, operational simplicity. | Solvent-free conditions, use of benign catalysts. nih.gov |
| Cascade Reactions | Functionalized pyranopyrazoles, anilines | Sequential opening/closing reactions, mild conditions. nih.gov | Room temperature reactions, recyclable catalysts. |
Identification of Novel Reactivity Patterns and Selectivity Enhancements
The this compound molecule possesses multiple reactive sites, including the chloro and nitro groups on the pyridine (B92270) ring and the N-H of the pyrazole (B372694) moiety. The interplay of these functional groups creates a complex reactivity profile that is not yet fully understood. The pyridine ring itself is generally deactivated towards electrophilic substitution due to the electronegativity of the nitrogen atom, but it is activated for nucleophilic substitution, particularly at positions ortho and para to the nitrogen. uoanbar.edu.iq
A primary challenge is to achieve high selectivity in functionalizing the molecule. Future research should focus on systematically exploring the reactivity of each site under various conditions to map out its chemical behavior. This includes investigating:
Nucleophilic Aromatic Substitution (SNAr): While the chlorine at C5 is a primary site for SNAr, the influence of the nitro group and the fused pyrazole ring on its reactivity and regioselectivity needs detailed investigation.
Reduction of the Nitro Group: Selective reduction of the C3-nitro group to an amino group would provide a key intermediate for further derivatization, opening pathways to a wide range of analogues. The challenge lies in achieving this reduction without affecting the chloro substituent or the pyrazole ring.
N-H Functionalization: The pyrazole nitrogen offers a site for alkylation, arylation, and acylation. Understanding the regioselectivity of these reactions, especially if the tautomeric proton can reside on different nitrogen atoms, is crucial.
Unusual Rearrangements: The observation of unexpected rearrangements, such as C-N migrations during the synthesis of related pyrazolo[4,3-b]pyridines, suggests that the scaffold may undergo novel transformations under specific conditions. nih.govresearchgate.net Identifying and controlling these reactivity patterns is a key area for future study.
Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. For this compound, many potential reactions lack detailed mechanistic elucidation. For example, the plausible mechanism for the unusual C-N-migration of an acetyl group observed in a related synthesis was proposed based on isolated intermediates and NMR experiments, highlighting the need for more in-depth studies. nih.govresearchgate.net
Future work must integrate experimental techniques with computational chemistry to provide a comprehensive picture of reaction pathways.
Experimental Approaches: In-situ reaction monitoring using techniques like NMR and IR spectroscopy can help identify transient intermediates and determine reaction kinetics. Isotope labeling studies can definitively track the movement of atoms throughout a reaction.
Computational Approaches: Density Functional Theory (DFT) calculations can be used to model reaction energy profiles, map transition states, and predict the stability of intermediates. This can provide insights into selectivity and explain unexpected outcomes. nih.gov
By combining these approaches, researchers can gain a robust understanding of the factors governing reactivity and selectivity, enabling the rational design of improved synthetic protocols.
Integration of Artificial Intelligence and Machine Learning in Rational Design and Synthesis
Key areas for integration include:
Retrosynthetic Planning: AI-powered platforms can analyze the target molecule and propose novel and efficient synthetic routes that may not be obvious to human chemists. These tools can evaluate millions of possible reactions to identify the most promising pathways. acs.org
Reaction Prediction and Optimization: ML models can predict the outcome of unknown reactions and suggest optimal conditions (e.g., catalyst, solvent, temperature) by learning from vast datasets of published chemical reactions. digitellinc.com
De Novo Design: Generative AI models can design novel analogues of the parent compound with desired properties. mdpi.com By defining specific structural or electronic parameters, these models can propose new molecules with potentially enhanced biological activity or improved synthetic accessibility. nih.gov
The primary challenge in this area is the availability of high-quality, structured data specific to the pyrazolo[4,3-b]pyridine class of compounds. Building curated datasets will be crucial for training accurate and reliable AI/ML models.
Development of Next-Generation Analogues with Tailored Molecular Interactions and Specificity
The pyrazolo[4,3-b]pyridine core is of significant interest due to the diverse biological activities exhibited by its derivatives, which include inhibitors of various kinases and receptor antagonists. nih.gov The strategic placement of chloro and nitro groups on the this compound scaffold provides distinct vectors for chemical modification to develop next-generation analogues.
Future research should focus on the rational design of these analogues to achieve tailored molecular interactions with specific biological targets. This involves a structure-activity relationship (SAR) approach, where systematic modifications are made to the core structure, and the resulting changes in activity are measured. nih.gov
Table 2: Strategic Modifications for Analogue Development
| Modification Site | Functional Group | Potential New Functionality | Rationale |
|---|---|---|---|
| C5-Chloro | Halogen | Amines, ethers, thiols, carbon-linked groups (via cross-coupling) | Introduce hydrogen bond donors/acceptors, modulate solubility, create new interaction points. |
| C3-Nitro | Electron-withdrawing group | Amine, amide, sulfonamide | Provide a key vector for library synthesis, introduce hydrogen bonding capabilities. |
| N1-H | Protonated Nitrogen | Alkyl, aryl, acyl groups | Modulate physicochemical properties (e.g., lipophilicity), explore binding pockets. |
The ultimate goal is to design molecules with high potency and selectivity for their intended target, which requires a deep understanding of the structural biology of the target and the use of molecular modeling and docking studies to predict binding affinity and orientation. nih.gov
Q & A
Q. Key Methodological Considerations :
- Temperature control : Lower temperatures favor nitro group placement at the 3-position.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysts : Lewis acids like FeCl₃ can modulate reactivity .
How is X-ray crystallography utilized in confirming the molecular structure of this compound?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, Jia and Peng (2011) resolved a related pyrazolo-pyridine derivative (monoclinic P21/c space group, Z=4) with bond lengths and angles consistent with nitro and chloro substituents . Data refinement (R factor = 0.046) ensured accuracy, while thermal ellipsoid analysis validated planarity of the fused heterocyclic system.
Q. Analytical Workflow :
HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve impurities .
Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks.
¹H/¹³C NMR : Aromatic proton splitting patterns (e.g., doublets at δ 8.2–8.5 ppm) validate substitution patterns .
How can computational modeling optimize the design of derivatives for biological activity?
Advanced Research Question
Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins like kinases. For instance, Pfaffenrot et al. (2012) linked pyrazolo-pyridine scaffolds to piperidine moieties, achieving IC₅₀ values < 100 nM against p38 MAP kinase . Molecular dynamics simulations (AMBER) further assess stability of ligand-receptor complexes.
Q. Key Parameters :
- Lipinski’s Rule : Derivatives with LogP < 5 and molecular weight < 500 Da show improved bioavailability .
- QSAR Models : Electron-withdrawing groups (e.g., -NO₂) enhance target binding but may reduce solubility .
What contradictions exist in reported biological activities of pyrazolo-pyridine derivatives?
Advanced Research Question
Discrepancies arise from assay conditions. For example:
- Enzyme vs. cell-based assays : Nitro derivatives show potent in vitro kinase inhibition but poor cellular permeability due to hydrophobicity .
- Species variability : Murine models overestimate metabolic stability compared to human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
